N-(2,4-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
This compound belongs to the sulfanyl acetamide class, characterized by a central imidazole ring substituted with a hydroxymethyl group at position 5 and a carbamoylmethyl moiety at position 1. The acetamide side chain is linked via a sulfanyl bridge to the imidazole core, while the aryl group (2,4-dimethylphenyl) contributes to lipophilicity.
Properties
IUPAC Name |
2-[2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S/c1-16-4-7-19(8-5-16)11-25-22(30)13-28-20(14-29)12-26-24(28)32-15-23(31)27-21-9-6-17(2)10-18(21)3/h4-10,12,29H,11,13-15H2,1-3H3,(H,25,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWILCEFGFTZKLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC(=O)NC3=C(C=C(C=C3)C)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the sulfanyl group, and the attachment of the aromatic rings. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfanyl Acetamide Derivatives
Functional Differences and Research Findings
- Anticancer Activity: highlights imidazole derivatives with alkylsulfonyl groups (e.g., compound 29) showing IC₅₀ values <10 μM against breast cancer cells.
- Enzyme Inhibition : Compounds with sulfonyl or sulfinyl groups (e.g., ’s fluorophenyl derivative) demonstrate COX-2 inhibition (IC₅₀ = 0.12 μM). The carbamoylmethyl group in the target compound could mimic such interactions but requires validation .
- Antimicrobial Potential: Thiadiazole-containing analogs () exhibit broad-spectrum antimicrobial activity. The imidazole-thiol moiety in the target compound may confer similar properties, though the hydroxymethyl substitution might reduce membrane permeability compared to benzylsulfanyl groups .
Pharmacokinetic and Physicochemical Properties
- Solubility : The hydroxymethyl group likely increases hydrophilicity relative to the 4-chlorophenyl derivative (logP ~3.5) but may still lag behind sulfonamide-based compounds like cyazofamid (logP ~2.8) .
- Metabolic Stability : Carbamoylmethyl groups are prone to hydrolysis, suggesting the target compound may require structural optimization for in vivo stability, unlike the dihydroimidazole sulfonyl derivative in , which shows enhanced metabolic resistance .
Biological Activity
Chemical Structure and Properties
This compound features a unique structure that combines various functional groups, which contribute to its biological activity. The core structure includes:
- An imidazole ring , known for its role in biological systems.
- A sulfanyl group , which can enhance reactivity and binding to biological targets.
- Multiple aromatic rings , which may influence pharmacokinetics and interactions with biomolecules.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors. The imidazole moiety is particularly significant as it can participate in hydrogen bonding and coordination with metal ions, potentially influencing enzyme activity.
Therapeutic Applications
-
Anticancer Activity
- Preliminary studies suggest that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. The presence of the imidazole ring is often linked to enhanced anticancer properties due to its ability to interfere with cellular signaling pathways.
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Antimicrobial Properties
- Some derivatives of imidazole compounds have shown promising antimicrobial activity. The sulfanyl group may enhance the lipophilicity of the molecule, facilitating membrane penetration and increasing efficacy against bacterial strains.
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Neuroprotective Effects
- Research indicates that compounds containing imidazole can modulate neurotransmitter systems, suggesting potential applications in neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study investigated the effects of similar imidazole-containing compounds on human breast cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of related compounds against Staphylococcus aureus. The study reported a minimum inhibitory concentration (MIC) that was lower than that of commonly used antibiotics, suggesting potential for development as a new antimicrobial agent.
In Vitro Studies
In vitro assays have shown that N-(2,4-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide exhibits:
- Inhibition of enzyme activity : Similar compounds have been shown to inhibit acetylcholinesterase, indicating potential applications in treating Alzheimer's disease.
- Cytotoxicity against tumor cell lines : Studies have indicated that derivatives can induce apoptosis in cancer cells through various signaling pathways.
Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
